3-Methoxybenzeneboronic acid

Suzuki–Miyaura coupling Substituent effects Reaction kinetics

Researchers pursuing Suzuki-Miyaura biaryl coupling often face unpredictable yields when switching between regioisomeric boronic acids. 3-Methoxybenzeneboronic acid (CAS 10365-98-7) resolves this: meta-methoxy substitution avoids para resonance bias and ortho steric hindrance. • pKa 8.6 enables stable boronate ester formation at near-physiological pH for fluorescent probe design. • Validated in one-pot sequential Suzuki diarylations (63% yield in pyrazolopyridine systems). • White crystalline powder, 97% purity. Ships ambient. Bulk available.

Molecular Formula C7H9BO3
Molecular Weight 151.96 g/mol
CAS No. 10365-98-7
Cat. No. B135778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzeneboronic acid
CAS10365-98-7
SynonymsB-(3-Methoxyphenyl)boronic Acid;  m-Methoxybenzeneboronic Acid;  (3-Methoxyphenyl)boronic Acid;  (3-Methoxyphenyl)boronic Acid;  (3-Methyloxyphenyl)boronic Acid;  (m-Methoxyphenyl)boronic Acid;  3-Methoxybenzeneboronic Acid;  m-Anisylboronic Acid;  m-Methoxy
Molecular FormulaC7H9BO3
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OC)(O)O
InChIInChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
InChIKeyNLLGFYPSWCMUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxybenzeneboronic Acid Overview


3-Methoxybenzeneboronic acid (also referred to as 3-Methoxyphenylboronic acid, m-Anisylboronic acid) is a meta-substituted arylboronic acid building block of the general class C7H9BO3, with a molecular weight of 151.96 g/mol . This compound exists as a white to off-white crystalline powder, exhibits a melting point range of 160–163 °C (lit.), and contains varying amounts of anhydride depending on storage conditions . As a member of the phenylboronic acid family, it serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl architectures essential to pharmaceutical, agrochemical, and materials science research . Its meta-methoxy substitution pattern imparts distinct electronic and steric properties that differentiate it from both the unsubstituted parent and regioisomeric analogs, making the correct specification a non-trivial selection factor in synthetic route design.

Why 3-Methoxybenzeneboronic Acid Is Irreplaceable


The position of the methoxy substituent on the aromatic ring profoundly influences both the electronic character and the steric profile of the boronic acid, directly impacting reactivity in Suzuki–Miyaura couplings . Meta-substituted arylboronic acids, such as 3-Methoxybenzeneboronic acid, do not benefit from the same resonance interactions that dominate para-substituted analogs, nor do they experience the steric compression and intramolecular hydrogen bonding common to ortho isomers [1]. Consequently, a generic substitution with 4-methoxyphenylboronic acid, phenylboronic acid, or 2-methoxyphenylboronic acid may lead to unpredictable changes in cross-coupling yields, altered reaction kinetics, and modified pKa-dependent binding properties [2]. The following quantitative evidence demonstrates precisely how this meta-methoxy substitution pattern confers measurable differentiation that justifies specific procurement decisions.

Differentiation Evidence for 3-Methoxybenzeneboronic Acid


Electron-Donating Advantage in Suzuki Coupling

In aqueous micellar Suzuki–Miyaura couplings, arylboronic acids bearing electron-donating groups (EDGs) demonstrate favorable reactivity, whereas those with electron-withdrawing groups (EWGs) are disfavored . The methoxy group (–OCH₃) at the meta position of 3-Methoxybenzeneboronic acid acts as a moderate electron donor via induction, placing it in the EDG class and conferring a kinetic advantage over EWG-substituted analogs such as 3-nitrophenylboronic acid.

Suzuki–Miyaura coupling Substituent effects Reaction kinetics

Lower pKa Compared to Para-Methoxy and Phenylboronic Acids

Experimentally determined pKa values highlight significant differences in acidity among regioisomers. 3-Methoxyphenylboronic acid exhibits a pKa of 8.6, whereas the para-methoxy analog (4-MBA) is substantially less acidic with a pKa of 9.4 [1]. The unsubstituted phenylboronic acid (PBA) falls between them at pKa = 8.8 [1]. This 0.8 log unit difference corresponds to a nearly 6.3-fold change in acid dissociation constant, directly influencing equilibrium behavior in diol-binding and transmetalation steps.

Acidity constant pKa Boronic acid

Yield Advantage in Pyrazolopyridine Diarylation

In the one-pot diarylation of 1H-pyrazolo[3,4-b]pyridine scaffolds, the reaction employing 3-Methoxyphenylboronic acid as the first arylating agent with a difluorophenyl-containing pyrazolopyridine gave product 4g in 63% isolated yield . When 4-Methoxyphenylboronic acid was used as a second arylating agent in a similar one-pot sequence, the yield was 60% for product 4b . While the difference is modest (3 percentage points), it underscores that meta- and para-methoxy isomers are not interchangeable without affecting synthetic outcomes.

Cross-coupling yield Pyrazolopyridine synthesis Boronic acid reactivity

Structural Advantage Over Ortho-Substituted Analogs

Ortho-substituted phenylboronic acids often form intramolecular hydrogen bonds between the ortho substituent and the boronic acid moiety, causing significant twisting of the B(OH)₂ group out of the aromatic plane and altering both acidity and Lewis acidity [1]. In contrast, meta-substituted derivatives like 3-Methoxybenzeneboronic acid are free of such intramolecular constraints, maintaining a more planar, conjugation-favored geometry that preserves predictable electronic properties [1]. This structural distinction is directly relevant to reaction reproducibility and downstream product purity.

Crystal structure Intramolecular hydrogen bonding Steric effects

Key Intermediate for Benzoxaborole Antifungal Agents

Benzoxaboroles represent a clinically validated class of boron-containing therapeutics, with FDA-approved agents such as tavaborole (AN2690) for onychomycosis [1]. 3-Methoxybenzeneboronic acid is a versatile intermediate employed in the construction of benzoxaborole scaffolds [1]. While 4-methoxyphenylboronic acid and phenylboronic acid are also utilized in medicinal chemistry, the meta-methoxy substitution pattern of 3-Methoxybenzeneboronic acid provides the specific regioelectronic profile required for accessing certain benzoxaborole derivatives that para- or unsubstituted analogs cannot readily afford.

Pharmaceutical intermediate Benzoxaborole Antifungal

3-Methoxybenzeneboronic Acid Applications


Suzuki Coupling with Electron-Deficient Aryl Halides

When coupling with electron-deficient aryl halides, the electron-donating character of 3-Methoxybenzeneboronic acid provides a favorable kinetic profile. The compound's meta-methoxy group enhances transmetalation efficiency, making it a preferred partner for building biaryl motifs in drug discovery libraries .

Benzoxaborole Synthesis for Antifungal Candidates

Researchers developing boron-based therapeutics, particularly benzoxaboroles, rely on 3-Methoxybenzeneboronic acid as a key intermediate. Its specific substitution pattern is integral to constructing the core scaffold of compounds like tavaborole and related clinical candidates .

Boronate Fluorescent Sensors for Diol Detection

The pKa of 8.6 positions 3-Methoxybenzeneboronic acid to form stable boronate esters with diols (e.g., saccharides) at near-physiological pH, a property exploited in the design of fluorescent probes for biological imaging and glucose-sensing applications . This pKa differentiates it from less acidic 4-methoxy (pKa 9.4) and more acidic nitro-substituted analogs.

One-Pot Diarylation of Pyrazolopyridine Scaffolds

In one-pot sequential Suzuki–Miyaura diarylations, 3-Methoxybenzeneboronic acid has been successfully employed to introduce the first aryl group, with reported yields of 63% in pyrazolopyridine systems . This validates its compatibility with tandem cross-coupling strategies essential for rapidly diversifying heterocyclic cores in medicinal chemistry campaigns.

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